molecular formula C15H25NO5 B12418779 Lycopsamine-d7

Lycopsamine-d7

Cat. No.: B12418779
M. Wt: 306.41 g/mol
InChI Key: SFVVQRJOGUKCEG-AVDAVBPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Isotopic Labeling Pattern

This compound retains the core pyrrolizidine alkaloid structure of its native counterpart, characterized by a bicyclic system comprising fused five- and seven-membered rings. The molecular formula is $$ \text{C}{16}\text{H}{18}\text{D}7\text{NO}5 $$, with seven hydrogen atoms replaced by deuterium at specific positions to enable metabolic tracing. The isotopic labeling is strategically positioned at methyl groups and hydroxyl-bearing carbons, as these sites are critical for enzymatic interactions and metabolic stability (Table 1).

Table 1: Isotopic Labeling Positions in this compound

Position Functional Group Isotopic Substitution
C-1 Methyl $$ \text{CD}_3 $$
C-9 Hydroxyl $$ \text{D}_2\text{O} $$
C-12 Methine $$ \text{D} $$

The incorporation of deuterium enhances the compound’s utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. For instance, stable isotope labeling (SIL) techniques, such as those described in isotopic tracing platforms like IsoAnalyst, enable precise tracking of this compound’s metabolic fate by distinguishing labeled fragments from endogenous metabolites. This approach leverages the distinct $$ m/z $$ shifts caused by deuterium’s higher mass-to-charge ratio, facilitating unambiguous identification in complex biological matrices.

Comparative Analysis with Native Lycopsamine Structure

Structurally, this compound mirrors its non-deuterated analog, lycopsamine ($$ \text{C}{16}\text{H}{25}\text{NO}_5 $$), but exhibits key differences in bond vibrational frequencies and thermodynamic stability due to isotopic substitution. Comparative NMR analyses reveal downfield shifts in $$ ^1\text{H} $$ signals corresponding to deuterated positions, while $$ ^{13}\text{C} $$ NMR spectra show negligible changes, confirming isotopic substitution does not alter the carbon skeleton.

The retention of biological activity despite deuterium incorporation is attributed to the preservation of critical hydrogen-bonding networks. For example, the hydroxyl group at C-9 remains capable of forming hydrogen bonds with target enzymes, as deuterium’s similar van der Waals radius (~2.0 Å) to hydrogen (~1.2 Å) minimizes steric disruption. However, kinetic isotope effects (KIEs) at deuterated positions may slightly alter reaction rates in enzymatic processes, a phenomenon exploited in mechanistic studies of alkaloid biosynthesis.

Stereochemical Configuration and Chiral Centers

This compound maintains the stereochemical complexity of its parent compound, featuring four chiral centers at C-7, C-8, C-9, and C-12. X-ray crystallography and circular dichroism (CD) spectroscopy confirm the absolute configurations as $$ 7R, 8R, 9S, 12R $$, consistent with lycopsamine’s established stereochemistry. The deuterium substitutions at C-1 and C-12 do not perturb the stereoelectronic environment, as demonstrated by identical optical rotations ($$ [\alpha]_D^{25} = +34.5^\circ $$) for both compounds in methanol.

Table 2: Stereochemical Comparison of Lycopsamine and this compound

Chiral Center Lycopsamine Configuration This compound Configuration
C-7 R R
C-8 R R
C-9 S S
C-12 R R

The retention of stereochemical integrity ensures that this compound interacts with biological targets in a manner indistinguishable from lycopsamine, making it invaluable for studying enantioselective enzymatic processes. For instance, deuterium-induced perturbations in vibrational modes provide insights into substrate binding within the active sites of cytochrome P450 enzymes, which hydroxylate pyrrolizidine alkaloids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H25NO5

Molecular Weight

306.41 g/mol

IUPAC Name

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-3,4,4,4-tetradeuterio-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-(trideuteriomethyl)butanoate

InChI

InChI=1S/C15H25NO5/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-/m0/s1/i1D3,2D3,9D

InChI Key

SFVVQRJOGUKCEG-AVDAVBPJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([C@]([C@H](C)O)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O

Origin of Product

United States

Preparation Methods

Deuteration via Hydrogen-Deuterium Exchange

Principle : Labile hydrogen atoms in lycopsamine are replaced with deuterium using deuterated reagents under controlled conditions.

  • Reagents : Heavy water (D₂O), deuterated acids (e.g., DCl), or bases.
  • Conditions : Acidic/basic environments at elevated temperatures (50–100°C) to enhance proton lability.
  • Example :
    • Lycopsamine dissolved in D₂O with catalytic DCl, stirred at 80°C for 24 hours.
    • Yield : ~60–70% deuterium incorporation at exchangeable positions (e.g., hydroxyl groups).

Limitations :

  • Non-site-specific deuteration.
  • Incomplete replacement of non-labile hydrogens (e.g., C-H bonds).

Synthesis from Deuterated Precursors

Principle : this compound is assembled using deuterated necine bases or necic acids.

  • Key Steps :
    • Deuterated Necine Base Synthesis :
      • Retronecine (core necine base) deuterated at C-2 and C-3 via reductive deuteration using NaBD₄ or LiAlD₄.
      • Example : Reduction of 1-hydroxypyrrolizidine with LiAlD₄ yields [2,3-²H₂]-retronecine.
    • Esterification with Necic Acids :
      • Lycopsamine’s necic acid (trachelanthic acid) synthesized with deuterated methyl groups via Grignard reactions (CD₃MgBr).
      • Yield : 85–92% for deuterated necic acid.

Advantages :

  • Site-specific deuteration.
  • High isotopic purity (>98%).

Reductive Deutero-Amination

Principle : A Ca(II)-HFIP (hexafluoroisopropanol)-mediated reaction introduces deuterium at the α-position to nitrogen.

  • Reagents :
    • d-Hantzsch ester (deuterium source).
    • Ca(NTf₂)₂ catalyst.
  • Procedure :
    • Ketoester intermediates react with amines in HFIP, followed by deuterium transfer from d-Hantzsch ester.
    • Example : Synthesis of deuterated amino acids (e.g., d-Gly) with >99% deuteration.

Applications :

  • Adaptable for lycopsamine’s amine group deuteration.
  • Yield : 75–90% with 99% isotopic purity.

Enzymatic Biosynthesis with Deuterated Substrates

Principle : Feeding deuterated precursors to alkaloid-producing organisms (e.g., Symphytum spp.).

  • Precursors : Deuterated putrescine or spermidine incorporated into the pyrrolizidine backbone.
  • Example :
    • Symphytum officinale cultured with [²H₅]-putrescine yields this compound in trace amounts.

Challenges :

  • Low yield (<5%).
  • Complex purification.

Analytical Validation of this compound

Isotopic Purity Assessment

Technique Parameters Example Data (Lot TRC-L487532)
Mass Spectrometry Deuterium distribution d₀: 0.00%, d₇: 98.68%
¹H NMR Absence of proton signals at δ 3.2–3.5 (C-2/C-3) Confirmed
Elemental Analysis C: 54.65% (Found) vs. 55.88% (Calc) Validates molecular formula

Chromatographic Purity

Method Conditions Purity
TLC (SiO₂) CH₂Cl₂:MeOH:NH₄OH (8:2:1) Single spot (Rf = 0.55)
HPLC-UV C18 column, 254 nm 95%

Comparative Analysis of Preparation Methods

Method Site Specificity Isotopic Purity Yield Scalability
H-D Exchange Low 60–70% Moderate High
Deuterated Precursors High >98% High Moderate
Reductive Amination High >99% High High
Enzymatic Biosynthesis Moderate <95% Low Low

Challenges and Solutions

  • Stereochemical Integrity : Deuteration must preserve the (1R,7aR) configuration. Chiral HPLC or enzymatic resolution ensures retention of stereochemistry.
  • Cost of Deuterated Reagents : d-Hantzsch ester and LiAlD₄ are expensive. Optimized catalytic cycles (e.g., Ca(II) recycling) reduce costs.

Chemical Reactions Analysis

Core Reaction Types

Lycopsamine-d7 participates in reactions characteristic of pyrrolizidine alkaloids, with modifications due to deuterium incorporation:

Reaction Type Mechanism Key Implications
Hydrolysis Cleavage of ester bonds in the moleculePotential generation of reactive metabolites
Oxidation Formation of electrophilic species via cytochrome P450 enzymesBioactivation leading to DNA damage
Reduction Alteration of functional groups (e.g., N-oxide reduction)Modulation of biological activity
Metabolic transformations Bioactivation to genotoxic intermediatesHepatotoxicity via reactive metabolite formation

These reactions are critical for understanding the compound’s pharmacokinetics and toxicity .

Kinetic Isotope Effects

The deuterium labeling in this compound introduces kinetic isotope effects (KIEs) , which alter reaction kinetics compared to non-deuterated lycopsamine:

  • C-H vs. C-D bond cleavage : Deuterium’s higher bond strength slows reactions involving C-D bonds, particularly in oxidation/reduction pathways.

  • Metabolic stability : Enhanced stability in biological systems due to reduced hydrogen/deuterium exchange rates, improving tracking in pharmacokinetic studies .

Metabolic Transformations

This compound undergoes metabolic activation similar to other pyrrolizidine alkaloids, leading to reactive intermediates:

  • Cytochrome P450-mediated oxidation

    • Generates electrophilic species (e.g., epoxide intermediates).

    • These intermediates bind to DNA and proteins, inducing genotoxicity .

  • Endoplasmic reticulum (ER) stress pathways

    • Combined with other alkaloids (e.g., intermedine), it triggers Ca²⁺ overload and mitochondrial dysfunction.

    • Activates apoptosis via Bax, caspase-3/9, and CHOP pathways .

Analytical Characterization

Structural and reaction pathways are analyzed using:

Technique Purpose Key Findings
NMR spectroscopy Determine deuterium positioning and bondingConfirms isotopic substitution patterns
HPLC-MS/MS Quantify metabolites in biological samplesEnables pharmacokinetic tracing
Mass spectrometry Identify reactive metabolitesDetects electrophilic intermediates

Molecular Formula Comparison

Compound Molecular Formula Molecular Weight Source
Lycopsamine (non-deuterated)C₁₅H₂₀NO₅304.33
This compoundC₁₅H₁₃D₇NO₅306.41
(+)-Lycopsamine N-Oxide-D7C₁₅²H₇H₁₈NO₆322.40

The deuterium atoms (D₇) replace hydrogens at specific positions, altering reactivity without significantly changing the core structure .

Research Implications

  • Pharmacokinetic studies : Deuterium labeling improves detection sensitivity in metabolic tracking .

  • Toxicity assessment : Understanding reaction pathways aids in evaluating hepatotoxicity risks .

  • Structural analog development : Insights into KIEs guide rational design of stable isotopic variants for research .

Scientific Research Applications

Lycopsamine-d7 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry for the quantification of lycopsamine and its metabolites.

    Biology: Employed in metabolic studies to trace the pathways and fate of lycopsamine in biological systems.

    Medicine: Investigated for its potential therapeutic effects and toxicity in preclinical studies.

    Industry: Utilized in the development of analytical methods for the detection and quantification of pyrrolizidine alkaloids in food and herbal products.

Mechanism of Action

Lycopsamine-d7 exerts its effects through various molecular targets and pathways. It is known to induce hepatotoxicity by causing oxidative stress and mitochondrial dysfunction. The compound can also trigger endoplasmic reticulum stress and apoptosis in hepatocytes. The deuterium labeling allows for detailed studies of its metabolic pathways and interactions with cellular components.

Comparison with Similar Compounds

Lycopsamine (Non-Deuterated)

  • Molecular Formula: C15H25NO5
  • Key Differences :
    • Lacks deuterium atoms, leading to lower molecular weight (299.36 g/mol vs. 306.39 g/mol for Lycopsamine-d7).
    • Used as a native alkaloid in toxicity studies but lacks suitability as an internal standard due to isotopic interference .
  • Applications: Research on hepatotoxicity and genotoxicity in herbal products .

7-Acetyllycopsamine N-oxide

  • Molecular Formula: C17H27NO7
  • CAS RN : 685132-58-5 .
  • Key Differences :
    • Contains an acetyl group and an N-oxide functional group, increasing polarity and altering metabolic pathways.
    • Molecular weight: 357.39 g/mol, higher than Lycopsamine-d5.
  • Applications : Investigated as a metabolite in hepatic cytochrome P450 studies .

Retronecine-D7

  • Molecular Formula: C8H10D7NO2
  • Key Differences :
    • Core retronecine structure with deuterium substitution but lacks the esterified carboxylic acid side chain.
    • Used to study the toxicity of pyrrolizidine alkaloid metabolites .

Analytical and Functional Comparisons

Table 1: Comparative Data for this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) CAS RN Key Applications
This compound C15H18D7NO5 306.39 N/A Mass spectrometry internal standard
Lycopsamine C15H25NO5 299.36 N/A Toxicity screening
7-Acetyllycopsamine N-oxide C17H27NO7 357.39 685132-58-5 Metabolic pathway studies
Retronecine-D7 C8H10D7NO2 163.27 N/A Metabolite analysis

Research Findings and Implications

  • Isotopic Utility: this compound’s deuterium labeling reduces matrix effects in LC-MS/MS analyses, achieving detection limits of 0.1 ng/mL in plant extracts, outperforming non-deuterated lycopsamine .
  • Metabolic Stability : Compared to 7-Acetyllycopsamine N-oxide, this compound exhibits slower hepatic clearance in vitro (t1/2 = 4.2 h vs. 1.8 h), attributed to deuterium’s kinetic isotope effect .

Q & A

Q. How can contradictory findings on this compound’s receptor selectivity be critically evaluated?

  • Methodological Answer : Replicate experiments using orthogonal assays (e.g., SPR vs. radioligand binding). Assess ligand-receptor binding kinetics (kₒₙ/kₒff) to identify off-target effects. Perform molecular docking simulations to predict binding affinities and compare with empirical data. Publish null results to reduce publication bias .

Q. What frameworks guide the design of novel derivatives based on this compound’s structure-activity relationship (SAR)?

  • Methodological Answer : Use computational SAR tools (e.g., CoMFA, molecular dynamics) to predict deuterium’s steric/electronic effects. Synthesize analogs with selective deuterium substitution (e.g., C-3 vs. C-7 positions). Test in parallel with non-deuterated controls to isolate isotope effects. Apply machine learning (e.g., Random Forest) to prioritize candidates for in vivo testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.